(2-氧代-1,3-二氧杂环戊烷-4-基) 甲烷磺酸酯

货号 B2665480

CAS 编号:

1935528-99-6

分子量: 182.15

InChI 键: BICWFTYESQRFIY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

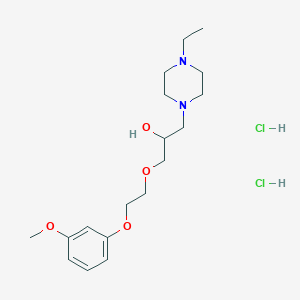

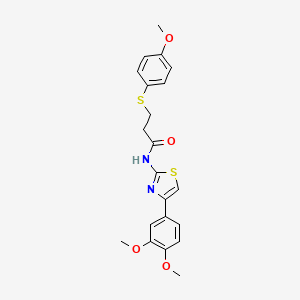

“(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” is a chemical compound with the molecular formula C4H6O6S . It has been recognized as a biologically safe promoiety .

Synthesis Analysis

Poly (glycidyl methacrylate) (PGMA) was converted to a poly (2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) by the polymer reaction with carbon dioxide using tetraoctylammonium chloride (TOAC) as a catalyst .Molecular Structure Analysis

The molecular structure of “(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” can be represented by the InChI code: 1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 .Physical And Chemical Properties Analysis

“(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” has a molecular weight of 182.15 . More detailed physical and chemical properties are not available in the current literature.科学研究应用

- GCMA can be incorporated into (meth)acrylic copolymers to create cross-linkable polymers. These polymers exhibit improved properties such as thermal stability, resistance to breakage, and transparency. The carbonate group allows for urethane linkage formation without toxic isocyanates .

- Cross-linked hydroxyurethane acrylate copolymers containing GCMA have been used as coatings on glass and steel surfaces. Their ease of application, curing process, and adhesion strength make them promising materials for protective coatings .

- Oxidation and Aromatization Reactions Methanesulfonic acid combined with sodium nitrite and wet SiO2 effectively oxidizes 1,4-dihydropyridines to pyridine derivatives. GCMA plays a crucial role in this process, showcasing an efficient pathway for the aromatization of specific organic substrates.

- Glycerol carbonate, of which GCMA is a derivative, serves as a versatile building block. Its reactivity and applications have gained interest due to increasing sustainable awareness. Researchers explore its potential in various chemical transformations .

- GCMA can be synthesized via transesterification of methyl methacrylate with glycerol carbonate. This method avoids the use of toxic isocyanates and provides a pathway for producing this valuable monomer .

- While research is ongoing, the unique structure of GCMA suggests potential applications in drug delivery systems, biomaterials, and tissue engineering. Its cyclic carbonate functionality may enable controlled drug release and biocompatibility.

Coatings and Polymers

Building Blocks for Sustainable Chemistry

Green Synthesis of GCMA

Biomedical Applications: (Emerging Area):

属性

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICWFTYESQRFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1COC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,3-dioxolan-4-yl methanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)